霉酚酸内酯

描述

Mycophenolic acid lactone is an immunosuppressant . It is derived from Penicillium stoloniferum and has shown antibacterial, antifungal, and antiviral properties . It is used in immunosuppressive regimens as part of a triple therapy that includes a calcineurin inhibitor (ciclosporin or tacrolimus) and prednisolone .

Synthesis Analysis

Mycophenolic acid inhibits inosine monophosphate dehydrogenase, thereby blocking guanine biosynthesis, which in turn blocks lymphocyte proliferation . It is used as an immunosuppressant for organ transplantation surgery . A synthetic derivative mycophenolate mofetil was approved in 1995 for use during kidney transplantation .Molecular Structure Analysis

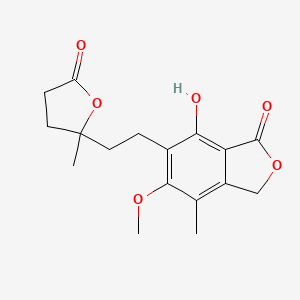

The molecular formula of Mycophenolic acid lactone is C17H20O6 . The average mass is 320.337 Da and the monoisotopic mass is 320.125977 Da .Chemical Reactions Analysis

Mycophenolic acid depletes guanosine nucleotides preferentially in T and B lymphocytes and inhibits their proliferation, thereby suppressing cell-mediated immune responses and antibody formation . Analysis of the mycophenolic acid biosynthetic cluster revealed an extra copy of the inosine-5′-monophosphate dehydrogenase gene embedded in the cluster .Physical and Chemical Properties Analysis

Mycophenolic acid is a BCS class 2 drug used as a potential immune-suppressing agent . It has potential uses but has solubility issues; converting to salt form can increase solubility and help in formulation development .科学研究应用

代谢谱分析和类似物开发

霉酚酸(MPA)以其免疫抑制特性而闻名,并且已对其代谢为非活性形式进行了广泛的研究。陈等人(2008 年)等研究人员一直专注于通过设计杂合类似物来修改 MPA 的代谢谱。这些类似物是通过用新一代肌苷一磷酸脱氢酶 (IMPDH) 抑制剂的元素替代 MPA 的部分来合成的,这对于开发更有效的治疗剂至关重要 (陈等人,2008 年)。

结构修饰以增强效力

纳尔逊等人(1996 年)等结构修饰研究探索了 MPA 的邻苯二甲酰亚胺环结构的重要性。他们发现改变内酯环会影响 MPA 的效力,表明特定的结构成分对其治疗功效至关重要。这项工作对于指导更有效的 MPA 衍生物的开发至关重要 (纳尔逊等人,1996 年)。

微生物修饰研究

MPA 与微生物的相互作用一直是人们关注的话题,正如琼斯等人(1970 年)的研究所示。他们观察到与选定的微生物一起孵育时 MPA 的各种转化,导致不同的代谢产物。了解这些微生物修饰对于 MPA 的生物技术应用至关重要 (琼斯等人,1970 年)。

通路中的生化作用

汉森等人(2012 年)的研究深入探讨了 MPA 在生化途径中的作用,特别是在涉及聚酮合酶和融合酶的生物合成中。此类研究提供了对 MPA 及其衍生物的天然合成的见解,这对于生物技术应用和合成优化至关重要 (汉森等人,2012 年)。

用于癌症治疗的双重抑制剂

陈等人(2007 年)强调了 MPA 在癌症治疗中的潜力,他们研究了其作为 IMPDH 和组蛋白脱乙酰酶的双重抑制剂的作用。此类双重抑制特性为开发基于 MPA 的癌症疗法开辟了途径,展示了其超越免疫抑制的多功能性 (陈等人,2007 年)。

在 HIV 治疗中的意义

沙普伊等人(2000 年)等研究探索了其抗病毒特性,表明 MPA 在抑制 HIV 复制中的功效。这项研究指出了 MPA 在 HIV 治疗中的潜在用途,将其治疗范围扩展到其传统应用之外 (沙普伊等人,2000 年)。

作用机制

Target of Action

Mycophenolic acid lactone, also known as Mycophenolic acid (MPA), is a potent immunosuppressant agent that primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes .

Mode of Action

MPA acts as a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, MPA interferes with the de novo pathway of guanosine nucleotide synthesis, leading to a decrease in lymphocyte proliferation .

Biochemical Pathways

The primary biochemical pathway affected by MPA is the de novo purine biosynthesis pathway . MPA’s inhibition of IMPDH leads to a reduction in the synthesis of guanosine nucleotides, thereby suppressing the proliferation of T and B lymphocytes . This results in a decrease in cell-mediated immune responses and antibody formation .

Pharmacokinetics

MPA exhibits complex pharmacokinetics with substantial between-subject variability . The oral bioavailability of MPA after administration ranges from 80.7% to 94% . The mean elimination half-life of the drug is 9 to 17 hours . In blood, MPA is up to 97% albumin-bound . MPA undergoes rapid presystemic bioactivation to mycophenolic acid by carboxylesterases (CES), mainly CES-1 and CES-2 .

Result of Action

The primary result of MPA’s action is the suppression of the immune system . By inhibiting the proliferation of T and B lymphocytes, MPA prevents organ transplant rejections and is used in the treatment of various autoimmune diseases .

Action Environment

The action, efficacy, and stability of MPA can be influenced by various environmental factors. For instance, patient renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can significantly influence the pharmacokinetics of MPA . Furthermore, polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase can also affect the action of MPA .

安全和危害

未来方向

生化分析

Biochemical Properties

Mycophenolic acid lactone interacts with the enzyme inosine monophosphate dehydrogenase (IMPDH), blocking the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, Mycophenolic acid lactone interferes with the de novo pathway of guanosine nucleotide synthesis .

Cellular Effects

Mycophenolic acid lactone has potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells .

Molecular Mechanism

Mycophenolic acid lactone is a selective noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), that blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, Mycophenolic acid lactone interferes with the de novo pathway of guanosine nucleotide synthesis .

Temporal Effects in Laboratory Settings

The mean elimination half-life of Mycophenolic acid lactone ranges between 8 and 16 hours, while the mean elimination half-life of its major metabolite, mycophenolic acid glucuronide, ranges between 13 and 17 hours .

属性

IUPAC Name |

7-hydroxy-5-methoxy-4-methyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWIDHOJWGSPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26675-76-3 | |

| Record name | Mycophenolic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026675763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (RS)-7-hydroxy-5-methoxy-4-methyl-6-[2-(5-methyl-2-oxo-tetrahydrofuran-5-yl)-ethyl]-3H-isobenzofuranyl-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G65AZF394V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431134.png)

![[1-(4-phenyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1431135.png)

![4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431138.png)

![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride](/img/structure/B1431144.png)

![4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431145.png)

![4-Chloro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431146.png)

![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431148.png)

![1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B1431151.png)

![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfanyl)acetate hydrochloride](/img/structure/B1431153.png)

![4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B1431154.png)